Cas no 90617-39-3 (Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)-)

Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- is a specialized aromatic compound featuring a phenol core substituted with a methyl group and a 1-phenyl-1H-pyrazol-5-yl moiety. This structure imparts unique chemical properties, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. The presence of both phenolic and pyrazole functionalities enhances its reactivity, enabling selective modifications for targeted applications. Its stability under standard conditions and compatibility with various reaction conditions further contribute to its utility in complex syntheses. This compound is particularly suited for research and industrial applications requiring precise molecular frameworks.
Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- structure
90617-39-3 structure
Product Name:Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)-
CAS No:90617-39-3
MF:C16H14N2O
MW:250.295163631439
CID:803463
PubChem ID:353508
Update Time:2025-10-30

Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)-
    • 1-PHENYL-1H-5-(2'-HYDROXY-5'-METHYLPHENYL)PYRAZOLE
    • 1-PHENYL-5-(2’-HYDROXY-5’-METHYLPHENYL)PYRAZOLE
    • 4-methyl-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
    • 4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
    • 5-(2-HYDROXY-5-METHYLPHENYL)-1-PHENYLPYRAZOLE
    • 4-METHYL-2-(2-PHENYLPYRAZOL-3-YL)PHENOL
    • AK-198/09541027
    • AKOS027379133
    • 90617-39-3
    • 4-Methyl-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
    • (6E)-4-methyl-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
    • NSC601993
    • DTXSID50425289
    • SCHEMBL13522940
    • 1-Phenyl-5-(2'-hydroxy-5'-methyl phenyl)pyrazole
    • NSC-601993
    • Inchi: 1S/C16H14N2O/c1-12-7-8-16(19)14(11-12)15-9-10-17-18(15)13-5-3-2-4-6-13/h2-11,19H,1H3
    • InChI Key: KJQPHCSLONHFTM-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C)C=C1C1=CC=NN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 250.11100
  • Monoisotopic Mass: 250.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05000
  • LogP: 3.55330

Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537737-1g
4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
90617-39-3 98%
1g
¥142.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537737-5g
4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
90617-39-3 98%
5g
¥326.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537737-25g
4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
90617-39-3 98%
25g
¥734.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537737-100g
4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
90617-39-3 98%
100g
¥2529.00 2024-04-26
A2B Chem LLC
AH81879-1g
5-(2-Hydroxy-5-methylphenyl)-1-phenylpyrazole
90617-39-3 97%
1g
$147.00 2024-05-20
A2B Chem LLC
AH81879-5g
5-(2-Hydroxy-5-methylphenyl)-1-phenylpyrazole
90617-39-3 97%
5g
$347.00 2024-05-20

Additional information on Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)-

Research Briefing on Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- (CAS: 90617-39-3): Recent Advances and Applications

Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- (CAS: 90617-39-3) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. This briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's mechanism of action as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study demonstrated that Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- exhibits a 50% inhibitory concentration (IC50) of 0.8 μM against COX-2, with minimal activity against COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations further revealed its binding affinity to the active site of COX-2, providing insights for structure-activity relationship (SAR) optimization.

Another notable advancement was reported in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized as a scaffold for designing novel kinase inhibitors targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer progression. Derivatives of Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- showed promising antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 2.1 to 5.3 μM. These findings highlight its versatility in drug discovery campaigns aimed at overcoming resistance to existing therapies.

From a synthetic chemistry perspective, recent improvements in the production of Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- have been achieved through palladium-catalyzed cross-coupling reactions, as detailed in Organic Process Research & Development. This method offers a 78% yield with high purity (>99%), addressing previous challenges related to scalability and byproduct formation. Such advancements are critical for ensuring the compound's availability for preclinical and clinical studies.

In conclusion, Phenol,4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)- (90617-39-3) represents a multifaceted tool in modern drug development, with applications spanning from anti-inflammatory therapeutics to oncology. Future research directions may focus on expanding its derivative library and evaluating in vivo efficacy and toxicity profiles to accelerate translational potential. Collaborative efforts between academic and industrial researchers will be essential to harness its full pharmacological promise.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd